4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4S/c17-9-5-7-10(8-6-9)25-14-13-22-23-15(16(18,19)20)24(13)12-4-2-1-3-11(12)21-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSZMIRNIHHMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C(F)(F)F)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline. The final step involves the nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol .
Chemical Reactions Analysis
4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro and trifluoromethyl groups. .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide exhibit promising anticancer properties. For instance, derivatives of quinoxaline have shown selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The presence of the trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially leading to effective treatments for cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In studies involving various bacterial strains, certain derivatives exhibited significant inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups has been linked to increased antibacterial activity, suggesting that structural modifications could optimize efficacy against resistant strains .
Herbicidal Activity
Research indicates that compounds with a triazole structure can act as herbicides. The incorporation of the trifluoromethyl group may enhance the herbicidal properties of derivatives similar to this compound by improving their stability and bioavailability in agricultural settings. This makes them potential candidates for developing new herbicides that target specific weed species while minimizing environmental impact .
Organic Electronics
The unique electronic properties of triazole-containing compounds make them suitable for applications in organic electronics. Their ability to act as charge transport materials can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups can further enhance charge mobility and stability under operational conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide involves its interaction with various molecular targets. The triazole and quinoxaline rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide include other triazoloquinoxalines and quinoxaline derivatives. These compounds share similar biological activities but differ in their specific structures and properties. For example:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-Chlorophenyl 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 392.77 g/mol. The compound features a triazoloquinoxaline core that is known for its interaction with various biological targets.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer properties comparable to established chemotherapeutic agents like doxorubicin .
- Enzyme Inhibition : It acts as an inhibitor of critical enzymes involved in metabolic pathways. Studies have reported that it inhibits α-glucosidase and α-amylase with IC50 values suggesting effective modulation of glucose metabolism .
- Antiviral Properties : Some derivatives of quinoxaline compounds have demonstrated antiviral activity against HIV-1 and other viruses. Although specific data for this compound is limited, its structural analogs have shown promising results .
The mechanisms underlying the biological activities of this compound include:
- Interaction with Target Proteins : The compound binds to specific proteins involved in cancer progression and metabolic disorders. Its ability to inhibit enzyme activity suggests a competitive inhibition mechanism where it mimics substrate interactions .
- Docking Studies : Molecular docking analyses indicate that the compound interacts favorably with active sites of target enzymes and receptors, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
A selection of studies illustrates the biological efficacy of this compound:
Q & A
Q. Methodology :
- NMR : H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C1, sulfide linkage at C4).
- HPLC-MS : Quantify purity (>95%) and detect trace intermediates.
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral distortions, as demonstrated in triazole crystal structures (e.g., 74.52° dihedral between aromatic rings in ) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodology : Conduct dose-response assays under standardized conditions (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity). Compare results against structurally similar compounds, such as 3-[(4-Phenoxyphenyl)sulfanyl]-5-phenyl-1H-1,2,4-triazole (), which showed variable efficacy due to substituent electronic effects. Statistical meta-analysis of multiple datasets can identify outliers or protocol-dependent biases .
Basic: What safety protocols are critical when handling this compound?
Q. Methodology :
- Ventilation : Use fume hoods to avoid inhalation (irritation risk, per ).
- PPE : Nitrile gloves and lab coats to prevent dermal exposure.
- First Aid : Immediate washing with soap/water for skin contact; artificial respiration if inhaled (refer to SDS guidelines in ) .
Advanced: How does the sulfide linkage influence the compound’s pharmacokinetic properties?
Methodology : Perform in vitro ADMET assays:
- Solubility : Test in chloroform/methanol (common solvents for triazoloquinoxalines, as in ).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- Membrane Permeability : Caco-2 cell models predict intestinal absorption. The sulfide group may enhance lipophilicity, as seen in sulfanyl-triazole analogs () .
Basic: What biological screening assays are appropriate for initial evaluation?
Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against S. aureus or E. coli.
- Anticancer : MTT assay on HeLa or MCF-7 cells.
- Anti-inflammatory : COX-2 inhibition ELISA. Triazoloquinoxalines often show multitarget activity () .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with 2,4-dichlorophenyl or morpholinyl groups). Compare bioactivity data (e.g., IC50, MIC) to identify critical substituents. For example, trifluoromethyl groups in triazoles enhance metabolic stability () .
Basic: What storage conditions ensure compound stability?
Methodology : Store at –20°C in airtight, light-resistant containers. Avoid moisture (hygroscopic sulfide linkages may hydrolyze). Refrigeration is recommended for long-term stability, as with similar sulfonamide derivatives () .
Advanced: How can environmental impacts of this compound be assessed during disposal?
Methodology : Conduct ecotoxicity studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
